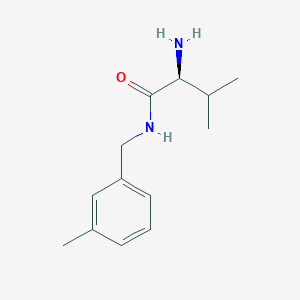

(S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide

Description

(S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide is a chiral amide derivative characterized by a stereogenic center at the α-carbon of the amino acid backbone. Its molecular formula is C₁₄H₂₂N₂O, comprising a 3-methylbenzyl group attached to the nitrogen of a butyramide scaffold. This compound is synthesized via nucleophilic acyl substitution, typically involving reaction of a benzylamine derivative with an activated acylating agent (e.g., butyryl chloride) under basic conditions . Key properties include:

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-methyl-N-[(3-methylphenyl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-8-11-6-4-5-10(3)7-11/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIVQEWLPUQADU-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CNC(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-methylbenzylamine and 2-amino-3-methylbutyric acid.

Amide Bond Formation: The key step involves the formation of the amide bond between the carboxyl group of 2-amino-3-methylbutyric acid and the amino group of 3-methylbenzylamine. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce larger quantities.

Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and minimize by-products.

Automation: Utilizing automated synthesis equipment to ensure consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Applications De Recherche Scientifique

(S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of amide derivatives are heavily influenced by substituents on the benzyl group and the alkyl chain. Below is a comparative analysis of structurally related compounds:

Key Research Findings

Activité Biologique

(S)-2-Amino-3-methyl-N-(3-methyl-benzyl)-butyramide is a chiral amino acid derivative notable for its potential biological activities, particularly in pharmacological contexts. This compound's unique structure, which includes an amine group, a butyramide backbone, and a methyl-benzyl substituent, contributes significantly to its interactions with biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C13H20N2O

- Molecular Weight : 220.31 g/mol

- Structural Features :

- Chiral center at the second carbon

- Presence of both aliphatic and aromatic components

The biological activity of this compound is primarily mediated through its interactions with various neurotransmitter receptors and enzymes. Key mechanisms include:

- Receptor Modulation : The compound has been shown to selectively bind to certain neurotransmitter receptors, influencing their activity and potentially altering signaling pathways involved in neurological functions.

- Enzyme Inhibition : It exhibits significant enzyme inhibition properties, which can be crucial in modulating metabolic pathways and treating related disorders.

1. Neurological Effects

Research indicates that this compound may have applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.

2. Anticancer Properties

Compounds with similar structures have demonstrated potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and oxidative stress modulation.

3. Antioxidant Activity

The presence of nitrogen-based heterocycles suggests potential antioxidant properties, which can be evaluated through various in vitro assays.

Study 1: Neurotransmitter Interaction

A study assessed the binding affinity of this compound to neurotransmitter receptors using HEK293T cells. The results indicated a concentration-dependent modulation of receptor activity, suggesting its potential as a therapeutic agent in neurological conditions .

Study 2: Anticancer Evaluation

In vitro assays were conducted on cancer cell lines treated with this compound. The compound showed a significant reduction in cell viability, indicating its potential as an anticancer agent through apoptosis induction.

Interaction Studies

Interaction studies have shown that this compound can modulate various receptors and enzymes. Key findings include:

| Target | Effect | Study Reference |

|---|---|---|

| Neurotransmitter Receptors | Modulation of activity | |

| Cancer Cell Lines | Inhibition of proliferation | |

| Enzymes | Inhibition of metabolic pathways |

Q & A

Q. Key Considerations :

- Chiral auxiliaries or catalysts may be required to maintain the (S)-configuration .

- Reaction yields depend on solvent choice (e.g., DMF for solubility) and temperature control .

Basic Question: How is the stereochemical integrity of this compound confirmed?

Answer:

Analytical Techniques :

- NMR Spectroscopy : - and -NMR verify spatial arrangement of substituents, with diastereotopic proton splitting indicating chirality .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB, with retention times compared to standards .

- X-ray Crystallography : Provides definitive proof of absolute configuration for crystalline derivatives .

Validation : Cross-referencing with computational models (e.g., DFT-optimized structures) ensures consistency .

Basic Question: What in vitro assays are used to evaluate its biological activity?

Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., -labeled ligands) quantify affinity for targets like GPCRs or neurotransmitter transporters .

- Enzyme Inhibition : IC values are determined via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .

- Cytotoxicity Screening : MTT assays in cell lines (e.g., HEK-293) assess safety margins .

Data Interpretation : Compare results to structurally similar analogs (e.g., piperidine/pyrrolidine derivatives) to establish structure-activity relationships (SAR) .

Advanced Question: How to resolve contradictions in binding affinity data across studies?

Answer:

Potential Causes :

- Differences in assay conditions (pH, ionic strength) affecting ligand-receptor interactions .

- Variability in compound purity or stereochemical composition .

Q. Methodological Solutions :

- Standardized Protocols : Replicate assays under identical buffer and temperature conditions .

- Orthogonal Validation : Use surface plasmon resonance (SPR) alongside radioligand assays to confirm binding kinetics .

- Structural Analysis : Compare X-ray co-crystal structures of the compound bound to targets across studies to identify conformational discrepancies .

Advanced Question: What strategies optimize the compound’s metabolic stability without compromising activity?

Answer:

Approaches :

- Isosteric Replacement : Substitute metabolically labile groups (e.g., methylbenzyl) with bioisosteres like trifluoromethyl .

- Prodrug Design : Mask the amino group with enzymatically cleavable moieties (e.g., carbamates) to enhance plasma stability .

- Microsomal Incubation : Assess stability in liver microsomes (human/rodent) to identify vulnerable sites for modification .

Balancing Act : Maintain SAR by preserving critical hydrogen-bonding motifs (e.g., amide linkages) while modifying peripheral groups .

Advanced Question: How to address low solubility in aqueous buffers during in vivo studies?

Answer:

Formulation Strategies :

- Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance solubility without altering pharmacological activity .

- Salt Formation : Convert the free base to hydrochloride or mesylate salts for improved aqueous compatibility .

- Nanoparticle Encapsulation : Lipid-based nanoparticles (LNPs) or polymeric micelles increase bioavailability .

Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using HPLC post-formulation .

Advanced Question: What computational methods predict off-target interactions?

Answer:

Tools and Workflows :

- Molecular Docking : AutoDock Vina or Glide screens against databases like ChEMBL to identify potential off-targets .

- Pharmacophore Modeling : Aligns compound features (e.g., hydrogen-bond donors) with known ligand profiles to flag risks .

- Machine Learning : Train models on ToxCast data to predict hepatotoxicity or CNS permeability .

Mitigation : Synthesize and test prioritized off-target analogs (e.g., methyl group variants) to refine selectivity .

Advanced Question: How to design analogs to overcome resistance in target enzymes?

Answer:

Rational Design :

- Cryo-EM/Co-crystallography : Identify resistance-conferring mutations (e.g., active-site steric hindrance) .

- Fragment-Based Drug Design : Introduce bulky substituents (e.g., adamantane) to bypass steric clashes .

- Dynamic Simulations : MD simulations track enzyme conformational changes to guide analog optimization .

Validation : Test analogs in resistant cell lines or mutant enzyme assays to confirm efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.